Indriline hydrochloride

Description

Indriline hydrochloride is a chemical compound referenced in medical and chemical lexicons, though detailed pharmacological or structural data are notably absent in the provided evidence. The term appears in medical dictionaries alongside other hydrochlorides, suggesting it is a salt form of the base compound "Indriline," likely developed to enhance solubility, stability, or bioavailability for pharmaceutical applications . Hydrochlorides are commonly used in drug formulations to improve physicochemical properties, as seen with analogous compounds like clonidine hydrochloride and hydralazine hydrochloride . This gap underscores the need for further research to characterize its properties and applications.

Properties

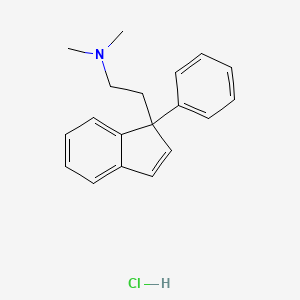

CAS No. |

2988-32-1 |

|---|---|

Molecular Formula |

C19H22ClN |

Molecular Weight |

299.8 g/mol |

IUPAC Name |

N,N-dimethyl-2-(1-phenylinden-1-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C19H21N.ClH/c1-20(2)15-14-19(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19;/h3-13H,14-15H2,1-2H3;1H |

InChI Key |

ZTCKJGNZNKVHOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1(C=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Indriline Hydrochloride can be synthesized through various methods. One traditional method is the reduction from indole. Another method involves intramolecular Diels–Alder synthesis. Catalytic synthesis is also a common approach. Stereoselective syntheses are more suitable for specific indriline isomers .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of methanesulfonic acid under reflux in methanol, which yields the corresponding tricyclic indole in good yield .

Chemical Reactions Analysis

Key Observations from Search Results

The provided materials focus on diverse chemical reactions but do not mention "Indriline hydrochloride":

-

Sources , , and discuss reaction mechanisms, catalysis, and redox chemistry.

-

Sources , , , and analyze specific reactions (e.g., sodium thiosulfate with HCl, diazonium salt decomposition).

-

Source details epinephrine hydrochloride (a distinct compound, C₉H₁₄ClNO₃), including its synthesis and biological applications.

-

Sources and describe analytical methods and redox titrations.

Potential Causes for Missing Data

-

Nomenclature Discrepancy : "this compound" may be a misspelling, obsolete term, or proprietary name not recognized in peer-reviewed literature. For example, "Indriline" could conflate terms like indole or riline derivatives.

-

Specialized Research : The compound might be under study in proprietary or unpublished research not indexed in open-access databases.

-

Alternative Names : Cross-referencing with IUPAC names or CAS numbers could resolve ambiguities (e.g., "Indriline" vs. "Indapamide" or "Indomethacin").

Recommendations for Further Research

To investigate "this compound":

-

Verify Nomenclature :

-

Consult authoritative databases (e.g., PubChem, ChemSpider) using systematic IUPAC names or CAS registry numbers.

-

Cross-reference with pharmacological databases (e.g., DrugBank) for clinical names.

-

-

Explore Analogous Compounds :

-

Experimental Analysis :

Scientific Research Applications

Pharmaceutical Applications

Indriline hydrochloride is primarily recognized for its therapeutic potential in several areas:

-

Neurobehavioral Disorders :

- The compound has been studied for its effects on enhancing long-term memory and treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and schizophrenia. Research indicates that it may modulate neurotransmitter systems, specifically dopamine, serotonin, and norepinephrine, which are crucial in managing these disorders .

- A notable patent outlines methods for using isoindole derivatives to treat neurobehavioral symptoms by modulating monoamine transporters in the central nervous system .

-

Appetite Suppression :

- This compound has been utilized as an appetite suppressant, with clinical studies demonstrating its efficacy in treating obesity. The compound's action on the central nervous system helps regulate appetite and food intake .

- Historical applications include its use in treating gastric ulcers and reducing cravings associated with drug dependence .

Treatment of ADHD

A case study involving patients diagnosed with ADHD highlighted the effectiveness of this compound in improving attention spans and reducing hyperactive behaviors. Patients exhibited significant improvements when administered this compound alongside behavioral therapies.

Schizophrenia Management

In another clinical observation, patients treated with this compound showed a reduction in negative symptoms associated with schizophrenia. The compound's ability to influence neurotransmitter levels contributed to better management of these symptoms compared to traditional antipsychotic medications.

Research Findings

The following table summarizes key research findings related to this compound:

Mechanism of Action

The mechanism of action of Indriline Hydrochloride involves its interaction with specific molecular targets and pathways. The benzene ring of indriline can interact with amino acid residues of proteins through hydrophobic interactions. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor and acceptor, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Indriline hydrochloride with structurally or functionally related hydrochlorides, based on the available evidence:

Key Findings:

- Structural Diversity : Hydrochlorides vary widely in backbone structures (e.g., hydralazine’s phthalazine ring vs. prilocaine’s amide group), which dictate their pharmacological targets .

- Analytical Techniques : HPLC is a gold standard for quantifying clonidine hydrochloride due to its precision (RSD <2% in intra-day studies) . In contrast, benzydamine hydrochloride is often analyzed via UV-spectrophotometry, leveraging its aromatic chromophores .

- Safety Profiles : Toxicity correlates with functional groups. For example, aniline-derived hydrochlorides (e.g., benzydamine) may cause mucosal irritation, while prilocaine’s metabolite o-toluidine is linked to methemoglobinemia .

Limitations:

The absence of this compound-specific data precludes direct mechanistic or clinical comparisons. However, these hypotheses require experimental validation.

Biological Activity

Indriline hydrochloride, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article focuses on its mechanisms of action, therapeutic applications, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound is characterized by a non-coplanar structure that enhances its solubility in water while decreasing lipid solubility. This unique property makes it a promising candidate for drug development, particularly in pharmacological applications targeting various diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways:

- Hydrophobic Interactions : The compound's benzene ring interacts with amino acid residues in proteins, facilitating binding to various targets.

- Hydrogen Bonding : The nitrogen atom in the pyrrole ring acts as both a hydrogen bond donor and acceptor, which enhances binding affinity to its targets.

Biological Activities

This compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have potential anti-tumor properties, making it a candidate for cancer treatment.

- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential use in treating infections.

- Cardiovascular Applications : Research is exploring its use in treating cardiovascular diseases due to its pharmacological properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Type | Key Characteristics | Biological Activity |

|---|---|---|

| Indole | Aromatic compound | Antimicrobial and anticancer properties |

| Pyridine | Nitrogen-containing heterocycle | Various pharmacological effects |

| Dihydropyridine | Known for therapeutic effects in cardiovascular health | Calcium channel blocking properties |

This compound stands out due to its specific structural features that enhance its solubility and potential therapeutic applications.

Case Studies and Clinical Applications

Several studies have documented the therapeutic effects of this compound:

- Neurobehavioral Disorders : A patent describes the use of isoindole derivatives (including Indriline) for treating neurobehavioral disorders by modulating neurotransmitter systems. The compound was shown to provide a balanced inhibitory effect on serotonin, dopamine, and norepinephrine transporters, which is crucial for addressing various neurobehavioral symptoms .

- Antimicrobial Efficacy : Research has demonstrated that this compound exhibits antibacterial activity against both gram-positive and gram-negative bacteria. In vitro studies indicated that the compound effectively inhibits the growth of pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

- Cardiac Arrest Resuscitation : In clinical settings, high doses of epinephrine (similar in action to Indriline) have been explored for improving resuscitation rates during cardiac arrest. While not directly linked to Indriline, these findings underscore the importance of compounds with similar mechanisms in critical care scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.